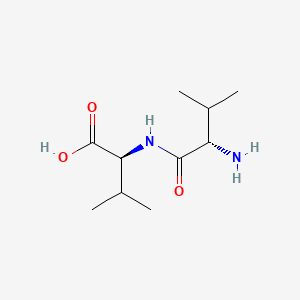
Tilnoprofen arbamel
概要
説明
Tilnoprofen arbamel is a non-steroidal anti-inflammatory drug (NSAID) developed as a prodrug. It is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound was initially developed by Japan Tobacco (Hong Kong) Ltd. and has been studied for its potential use in treating pain associated with rheumatoid arthritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis involves the esterification of α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
The industrial production of Tilnoprofen arbamel follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade this compound .
化学反応の分析
Types of Reactions
Tilnoprofen arbamel undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and enzymes, leading to the formation of the active metabolite.
Oxidation and Reduction: These reactions can be facilitated by using oxidizing or reducing agents under controlled conditions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid, which exhibits strong anti-inflammatory activity .
科学的研究の応用
Chemistry: It serves as a model compound for studying the synthesis and reactivity of prodrugs.
作用機序
Tilnoprofen arbamel exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
類似化合物との比較
Similar Compounds
Indomethacin: Another NSAID that inhibits cyclooxygenase enzymes but has a different chemical structure.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID that also targets cyclooxygenase enzymes and is used to treat pain and inflammation.
Uniqueness of Tilnoprofen Arbamel
This compound is unique due to its prodrug nature, which allows for rapid hydrolysis to its active metabolite in the body. This characteristic enhances its bioavailability and therapeutic efficacy compared to some other NSAIDs .
特性
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
| Record name | Mepranoprofen arbamel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118635-52-2 | |
| Record name | Tilnoprofen arbamel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilnoprofen arbamel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepranoprofen arbamel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILNOPROFEN ARBAMEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














